molecular formula C11H14BrN3 B8625892 1-Isobutyl-2-amino-6-bromobenzimidazole

1-Isobutyl-2-amino-6-bromobenzimidazole

Cat. No.: B8625892
M. Wt: 268.15 g/mol
InChI Key: WSZFUPMXSAGVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutyl-2-amino-6-bromobenzimidazole is a useful research compound. Its molecular formula is C11H14BrN3 and its molecular weight is 268.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14BrN3

Molecular Weight

268.15 g/mol

IUPAC Name

6-bromo-1-(2-methylpropyl)benzimidazol-2-amine

InChI

InChI=1S/C11H14BrN3/c1-7(2)6-15-10-5-8(12)3-4-9(10)14-11(15)13/h3-5,7H,6H2,1-2H3,(H2,13,14)

InChI Key

WSZFUPMXSAGVLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)Br)N=C1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add tin(II) chloride dihydrate (245.5 g, 1.09 mol) to a solution of N-[isobutyl]2-nitro-5-bromoaniline (49.5 g, 0.180 mol) in 2:1 ethyl acetate:ethanol (900 mL). Stir at 70° C. for 2 hours. Pour the reaction mixture into a slurry of ice in water and treat with saturated aqueous sodium bicarbonate. Add ethyl acetate (250 mL) and wash the organic phase sequentially with water (2×600 mL) and saturated aqueous sodium chloride (2×600 mL). Dry over magnesium sulfate and concentrate under reduced pressure. Dissolve the residue in ethanol (600 mL). Add cyanogen bromide (32.6 g, 0.31 mol) and stir at room temperature for 15 hours. Add saturated aqueous sodium carbonate (500 mL) and extract with ethyl acetate (600 mL). Wash the organic phase sequentially with water (2×400 mL) and saturated aqueous sodium chloride (2×400 mL). Dry over magnesium sulfate and concentrate under reduced pressure. Suspend the residue in diethyl ether (300 mL), stir for 15 minutes, filter, and dried under reduced pressure to provide the desired compound as a light brown solid (41.7 g, 86% yield).
Quantity
245.5 g
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reactant
Reaction Step One
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49.5 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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32.6 g
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reactant
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900 mL
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solvent
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Yield
86%

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